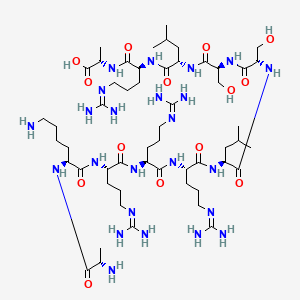![molecular formula C41H45F3N8O5S B12382607 2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)
2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, trifluoromethyl, and sulfanylideneimidazolidinyl groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(2R)-4-[2-[4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-Dioxopiperidin-3-yl)amino]phenyl]acetamid umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der allgemeine Syntheseweg lässt sich wie folgt zusammenfassen:
Bildung des Imidazolidinon-Kerns: Dieser Schritt beinhaltet die Reaktion von 4-Cyano-3-(trifluormethyl)benzaldehyd mit 5,5-Dimethyl-2-thiohydantoin in Gegenwart einer Base wie Kaliumcarbonat, um den Imidazolidinon-Kern zu bilden.
Anlagerung der Ethylphenoxygruppe: Der Imidazolidinon-Kern wird dann in Gegenwart eines Palladiumkatalysators mit 2-Ethyl-4-bromphenol umgesetzt, um das Ethylphenoxyderivat zu bilden.
Bildung des Piperazinrings: Das Ethylphenoxyderivat wird dann in Gegenwart einer geeigneten Base wie Natriumhydrid mit 2-Methylpiperazin umgesetzt, um den Piperazinring zu bilden.
Anlagerung der Acetamidgruppe: Der letzte Schritt beinhaltet die Reaktion des Piperazinderivats mit 3-(2,6-Dioxopiperidin-3-yl)anilin in Gegenwart eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid, um die Acetamidgruppe zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des obigen Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(2R)-4-[2-[4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-Dioxopiperidin-3-yl)amino]phenyl]acetamid: kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen und den Reaktionsbedingungen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Nukleophile oder Elektrophile in Gegenwart geeigneter Katalysatoren oder Basen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. Beispielsweise könnte die Oxidation der Sulfanylideneimidazolidinylgruppe zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion der Cyangruppe zur Bildung von Aminen führen könnte.
Wissenschaftliche Forschungsanwendungen
2-[(2R)-4-[2-[4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-Dioxopiperidin-3-yl)amino]phenyl]acetamid: hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Die komplexe Struktur und die zahlreichen funktionellen Gruppen der Verbindung machen sie zu einem möglichen Kandidaten für die Entwicklung von Medikamenten, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Pharmazeutika: Sie kann als Leitverbindung für die Entwicklung neuer Therapeutika verwendet werden, insbesondere für Krankheiten, bei denen eine Modulation spezifischer molekularer Ziele erforderlich ist.
Chemische Forschung: Die Verbindung kann als Modellsystem zur Untersuchung der Reaktivität und Eigenschaften ähnlicher Moleküle sowie zur Entwicklung neuer Synthesemethoden verwendet werden.
Biologische Studien: Sie kann in biologischen Tests verwendet werden, um ihre Auswirkungen auf verschiedene zelluläre Prozesse und Signalwege zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(2R)-4-[2-[4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-Dioxopiperidin-3-yl)amino]phenyl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die zahlreichen funktionellen Gruppen der Verbindung ermöglichen ihr die Bildung verschiedener Wechselwirkungen, darunter Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und van-der-Waals-Kräfte, mit ihren Zielstrukturen. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren, was zu Veränderungen in zellulären Prozessen und Signalwegen führt.
Wirkmechanismus
The mechanism of action of 2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
2-[(2R)-4-[2-[4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-Dioxopiperidin-3-yl)amino]phenyl]acetamid: kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2-[(2R)-4-[2-[4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-Dioxopiperidin-3-yl)amino]phenyl]acetamid: Diese Verbindung unterscheidet sich dadurch, dass sie eine Thioxogruppe anstelle einer Sulfanylidenegruppe besitzt, was ihre Reaktivität und Wechselwirkungen mit molekularen Zielstrukturen beeinflussen kann.
2-[(2R)-4-[2-[4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-oxoimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-Dioxopiperidin-3-yl)amino]phenyl]acetamid: Diese Verbindung hat eine Oxogruppe anstelle einer Sulfanylidenegruppe, was ebenfalls ihre chemischen Eigenschaften und ihre biologische Aktivität beeinflussen kann.
Die Einzigartigkeit von 2-[(2R)-4-[2-[4-[3-[4-Cyano-3-(trifluormethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-Dioxopiperidin-3-yl)amino]phenyl]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen, die zu einer einzigartigen Reaktivität und Wechselwirkungen mit molekularen Zielstrukturen führen können.
Eigenschaften
Molekularformel |
C41H45F3N8O5S |
|---|---|
Molekulargewicht |
818.9 g/mol |
IUPAC-Name |
2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C41H45F3N8O5S/c1-5-26-19-31(52-39(58)51(38(56)40(52,3)4)30-10-9-27(22-45)32(21-30)41(42,43)44)11-13-34(26)57-18-17-49-15-16-50(25(2)23-49)24-36(54)47-29-8-6-7-28(20-29)46-33-12-14-35(53)48-37(33)55/h6-11,13,19-21,25,33,46H,5,12,14-18,23-24H2,1-4H3,(H,47,54)(H,48,53,55)/t25-,33?/m1/s1 |
InChI-Schlüssel |
YUVGVJYLOFTILT-NHYGQJMQSA-N |
Isomerische SMILES |
CCC1=C(C=CC(=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)OCCN4CCN([C@@H](C4)C)CC(=O)NC5=CC=CC(=C5)NC6CCC(=O)NC6=O |
Kanonische SMILES |
CCC1=C(C=CC(=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)OCCN4CCN(C(C4)C)CC(=O)NC5=CC=CC(=C5)NC6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


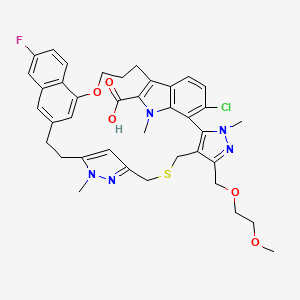
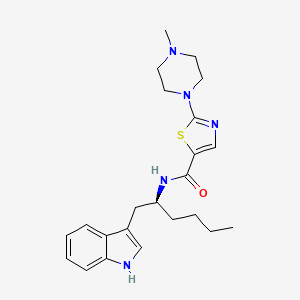
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
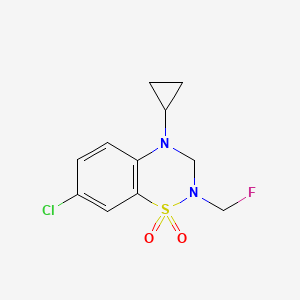
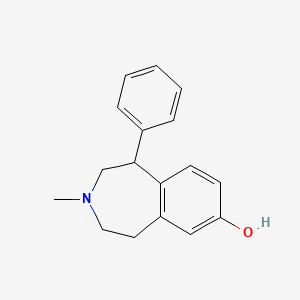

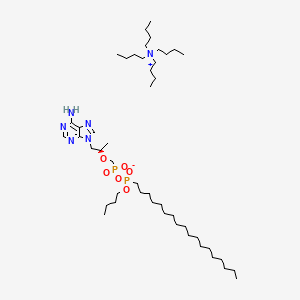
![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
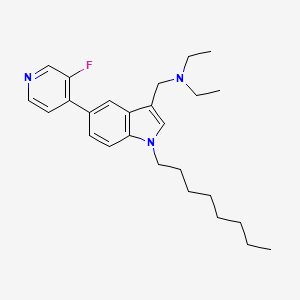
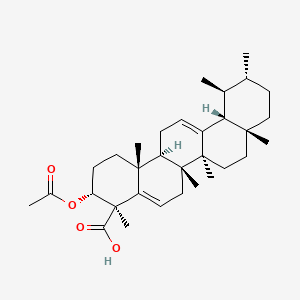
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

